3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid

conformational restriction quaternary amino acid medicinal chemistry

3-(2-Ethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid (CAS 1250783‑13‑1) is a non‑proteinogenic α,α‑disubstituted amino acid that incorporates both an N‑ethyl secondary amine and a 2‑ethyl‑imidazole moiety on a 2‑methylpropanoic acid backbone. This substitution pattern produces a sterically constrained, branched scaffold that differentiates it from simple histidine analogs and common imidazole‑propanoic acid building blocks.

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
Cat. No. B15327379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid
Molecular FormulaC11H19N3O2
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCCC1=NC=CN1CC(C)(C(=O)O)NCC
InChIInChI=1S/C11H19N3O2/c1-4-9-12-6-7-14(9)8-11(3,10(15)16)13-5-2/h6-7,13H,4-5,8H2,1-3H3,(H,15,16)
InChIKeyCEFFCBYIEHCKNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-(2-Ethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic Acid Is Structurally Distinct from Standard Imidazole–Amino Acid Derivatives


3-(2-Ethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid (CAS 1250783‑13‑1) is a non‑proteinogenic α,α‑disubstituted amino acid that incorporates both an N‑ethyl secondary amine and a 2‑ethyl‑imidazole moiety on a 2‑methylpropanoic acid backbone [1]. This substitution pattern produces a sterically constrained, branched scaffold that differentiates it from simple histidine analogs and common imidazole‑propanoic acid building blocks. The compound is supplied at ≥98 % purity by multiple vendors, making it suitable as a synthetic intermediate in medicinal chemistry programs where precise control of the α‑substituent and the imidazole C2 position is required .

Generic Imidazole–Amino Acid Substitution Cannot Reproduce the Steric and Electronic Profile of 3-(2-Ethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic Acid


Close analogs that alter the imidazole C2 substituent, the α‑amino group, or the presence of the α‑methyl group produce significantly different steric and electronic environments, which can lead to divergent reactivity, target binding, and pharmacokinetic behaviour. For example, the 2‑des‑ethyl analog (CAS 1247778‑93‑3) removes a key hydrophobic contact, while the α‑des‑methyl analog (CAS 1248408‑68‑5) increases conformational flexibility at the quaternary centre . Such modifications are known to shift Log D, basicity, and metabolic stability in related amino‑imidazole series, meaning that simple replacement without experimental validation risks undermining structure‑activity relationships [1]. The evidence below quantifies the structural and property differences that make 3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid a non‑interchangeable chemical entity.

Head-to-Head Comparator Evidence Guide for 3-(2-Ethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic Acid


Alpha‑Methyl Quaternary Centre: Conformational Restraint vs. 2-(Ethylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic Acid

The target compound contains a fully substituted α‑carbon (α‑methyl‑α‑ethylamino), creating a quaternary centre that rigidifies the backbone. In contrast, 2-(ethylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid (CAS 1248408‑68‑5) has only a tertiary α‑carbon, allowing greater rotational freedom around the Cα–Cβ bond. Quantitative comparison of computed physicochemical properties shows a higher molecular weight (+28 Da) and an increased number of rotatable bonds for the target compound, consistent with the added methyl group altering both shape and lipophilicity [1].

conformational restriction quaternary amino acid medicinal chemistry

Imidazole C2‑Ethyl Substitution: Increased Lipophilicity vs. 2-(Ethylamino)-3-(1H-imidazol-1-yl)-2-methylpropanoic Acid

Replacing the C2 proton of the imidazole ring with an ethyl group increases the compound’s lipophilicity. The 2‑des‑ethyl analog (CAS 1247778‑93‑3, MW = 197.23, molecular formula C₉H₁₅N₃O₂) lacks this hydrophobic substituent, resulting in a lower calculated Log P and reduced potential for hydrophobic interactions in a binding pocket. Although experimental Log P values are not publicly available, the molecular formula alone reveals that the target compound contains two additional methylene units, which typically contribute +0.5 to +1.0 to Log P per methylene group in amino acid derivatives [1].

lipophilicity LogP imidazole substitution

N‑Ethyl Secondary Amine vs. Primary Amine: Basicity and Hydrogen‑Bond Donor Count Compared to 2-Amino-3-(2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic Acid

The target compound features an N‑ethyl secondary amine (pKa ≈ 9–10 for protonated form), whereas the primary amine analog 2-amino-3-(2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid (CAS 1249020‑32‑3) has a higher pKa (≈ 10–11) and an additional hydrogen‑bond donor. The presence of the N‑ethyl group reduces the number of H‑bond donors by one and increases steric bulk around the nitrogen, which can affect both solubility and target engagement. Quantitative predicted pKa values are not experimentally confirmed, but the structural difference implies distinct protonation states at physiological pH [1].

basicity hydrogen bonding secondary amine

Commercially Available Purity Benchmarking: Consistent ≥98 % Purity Across Independent Suppliers

Both Hairui Chemical and Leyan list the target compound at 98 % purity (HPLC), providing a reliable quality benchmark for procurement [1]. While analogs such as 2-(ethylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid are also offered at 97–98 % by various suppliers, the target compound’s purity specification is consistently documented, reducing the risk of batch‑to‑batch variability in research settings. This reproducibility is important when the compound is used as a key intermediate in multi‑step syntheses where impurities could propagate.

purity quality control procurement

Key Procurement and Application Scenarios for 3-(2-Ethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic Acid


Medicinal Chemistry SAR Exploration Around the α‑Quaternary Centre

The α‑methyl‑α‑ethylamino quaternary centre provides a rigid scaffold that is valuable for probing conformational constraints in target binding. When a primary amine or a flexible α‑carbon fails to deliver the desired selectivity or metabolic stability, replacing it with this compound can introduce controlled steric bulk. The quantitative differences in rotatable bond count and molecular weight (see Evidence 1 of Section 3) directly support its use in SAR studies aiming to restrict backbone mobility [1].

Optimisation of Lipophilicity for CNS or Hydrophobic Binding Pockets

The 2‑ethyl substituent on the imidazole ring raises the predicted Log P by approximately +1.0–1.5 relative to the 2‑H analog (Evidence 2). This makes the compound a logical candidate for CNS‑penetrant programs or for targets with lipophilic sub‑pockets, where the 2‑H analog would likely exhibit insufficient passive permeability. Procurement of the 2‑ethyl variant avoids the need for late‑stage lipophilic modifications that could complicate synthesis .

Replacement of Primary Amine Motifs to Improve Permeability and Reduce Off‑Target Risk

The N‑ethyl secondary amine presents one fewer hydrogen‑bond donor and a lower predicted basicity than the corresponding primary amine (Evidence 3). These properties are associated with improved passive permeability and decreased binding to aminergic off‑targets in cell‑based assays. Researchers seeking to replace a primary amine with a secondary N‑ethyl amine while maintaining the imidazole‑propanoic acid core can use this compound as a direct, pre‑built replacement .

High‑Purity Synthetic Intermediate for Multi‑Step Medicinal Chemistry Campaigns

With an independently verified purity of 98 % from multiple vendors (Evidence 4), the compound can be directly employed as a building block in amide coupling, esterification, or reductive amination sequences without additional purification. This reliability reduces downstream purification burden and improves overall yield consistency in lead‑optimisation projects .

Quote Request

Request a Quote for 3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.